2-Hydroxy-5-(hydroxymethyl)benzoic acid

Description

BenchChem offers high-quality 2-Hydroxy-5-(hydroxymethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-(hydroxymethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

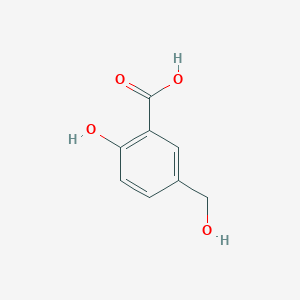

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKBGCFBEGPHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609356 | |

| Record name | 2-Hydroxy-5-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7437-20-9 | |

| Record name | 2-Hydroxy-5-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Solubility Profile of 5-Hydroxymethylsalicylic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and therapeutic efficacy. 5-Hydroxymethylsalicylic acid, a derivative of salicylic acid, presents a unique physicochemical profile due to its combination of polar functional groups—carboxylic acid, phenolic hydroxyl, and primary alcohol—and a nonpolar aromatic ring. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide provides a comprehensive framework for its systematic evaluation. We will explore the theoretical principles governing its dissolution, present a robust experimental protocol for determining its equilibrium solubility, and detail validated analytical techniques for its quantification. This document serves as a technical manual for researchers and formulation scientists engaged in the development of 5-hydroxymethylsalicylic acid as a potential therapeutic agent.

Introduction: The Significance of Solubility

5-Hydroxymethylsalicylic acid is a compound of interest due to its structural relation to salicylic acid, a cornerstone of anti-inflammatory therapy. The introduction of a hydroxymethyl group at the 5-position significantly alters the molecule's polarity and hydrogen bonding potential compared to its parent compound or analogues like 5-methylsalicylic acid.[1] Understanding its solubility profile in a diverse range of organic solvents is paramount for several stages of drug development:

-

API Purification: Recrystallization, a common final step in API synthesis, relies on selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.

-

Formulation Development: The choice of excipients and the feasibility of liquid formulations (e.g., oral solutions, injectables) are directly dictated by the API's solubility.

-

Preclinical Studies: Solubilizing the compound in appropriate vehicles is essential for conducting in vitro and in vivo assays to determine its pharmacological and toxicological properties.

This guide provides the theoretical and practical foundation for researchers to generate a comprehensive and reliable solubility profile for 5-hydroxymethylsalicylic acid.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.

Molecular Structure Analysis

The structure of 5-hydroxymethylsalicylic acid features distinct regions with differing polarities:

-

Polar, Hydrogen-Bonding Groups: The carboxylic acid (-COOH), phenolic hydroxyl (-OH), and hydroxymethyl (-CH₂OH) groups are capable of acting as both hydrogen bond donors and acceptors.

-

Nonpolar Region: The benzene ring provides a hydrophobic character to the molecule.

This amphiphilic nature suggests that solubility will be highly dependent on the solvent's ability to interact favorably with these competing functionalities. For instance, polar protic solvents like methanol and ethanol are expected to be effective solvents due to their ability to engage in hydrogen bonding with all three polar groups. Polar aprotic solvents such as acetone can act as hydrogen bond acceptors, interacting favorably with the hydroxyl and carboxyl protons.[2] Conversely, nonpolar solvents like hexane are expected to be poor solvents, as they cannot disrupt the strong intermolecular hydrogen bonds of the crystalline solid.[2]

Thermodynamics of Dissolution

The solubility of a drug can be described by the van't Hoff and Gibbs equations, which relate solubility to the thermodynamic parameters of dissolution, including Gibbs energy (ΔG_sol), enthalpy (ΔH_sol), and entropy (ΔS_sol).[3][4]

-

Enthalpy (ΔH_sol): Represents the heat absorbed or released during dissolution. It involves the energy required to break the solute-solute and solvent-solvent bonds and the energy released from forming solute-solvent bonds. A positive enthalpy indicates an endothermic process, where solubility typically increases with temperature.[3]

-

Entropy (ΔS_sol): Represents the change in randomness or disorder of the system. Dissolution of a crystalline solid into a liquid phase generally leads to an increase in entropy.

A spontaneous dissolution process is characterized by a negative Gibbs energy of solution (ΔG_sol < 0).

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is the gold-standard technique for determining equilibrium (thermodynamic) solubility.[5] It is designed to ensure that a saturated solution is formed and that equilibrium has been reached between the undissolved solid and the solution.

Detailed Experimental Protocol: Shake-Flask Method

This protocol provides a self-validating system for generating reliable solubility data.

1. Materials and Preparation:

- 5-Hydroxymethylsalicylic Acid (verify purity and solid form, e.g., via DSC or XRD).

- Selected organic solvents (HPLC-grade or equivalent).

- Scintillation vials or glass flasks with screw caps.

- Orbital shaker with temperature control.

- Syringe filters (e.g., 0.22 µm PTFE or nylon, selected for solvent compatibility).

- Calibrated analytical balance and pipettes.

- Analytical quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer).

2. Experimental Procedure:

- Step 1: Sample Addition: Add an excess amount of 5-hydroxymethylsalicylic acid to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

- Step 2: Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into the vial.

- Step 3: Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period.

- Causality Insight: A duration of 24 to 48 hours is typically required to ensure that the system reaches thermodynamic equilibrium.[5] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the measured concentration does not change over time.

- Step 4: Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle.

- Step 5: Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial.

- Causality Insight: Filtration is critical to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to prevent errors from potential drug adsorption onto the filter membrane.

- Step 6: Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

- Step 7: Quantification: Analyze the diluted sample using a validated analytical method (see Section 4) to determine the concentration of dissolved 5-hydroxymethylsalicylic acid.

- Step 8: Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask protocol.

Caption: Experimental workflow for the equilibrium shake-flask solubility method.

Analytical Quantification

Accurate quantification of the dissolved API is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity and sensitivity.

HPLC-UV Method Protocol

A general method suitable for salicylic acid derivatives can be adapted.[6]

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile or methanol. A starting point could be a 45:55 (v/v) mixture of acidified water and acetonitrile.[7]

-

Causality Insight: The acidic buffer is used to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.

-

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: Based on the UV spectrum of 5-hydroxymethylsalicylic acid. Salicylic acid derivatives typically have strong absorbance around 230 nm and 300-315 nm.[6][8]

-

Calibration: A multi-point calibration curve (typically 5-7 points) must be prepared by dissolving known amounts of the compound in the mobile phase. The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.

Data Presentation and Inferred Profile

All quantitative data should be summarized for clear comparison. While experimental data for 5-hydroxymethylsalicylic acid must be generated, we can infer a qualitative profile based on the principles discussed and the known behavior of similar molecules.[2]

Table 1: Template for Experimental Solubility Data of 5-Hydroxymethylsalicylic Acid

| Solvent Class | Specific Solvent | Temperature (°C) | Experimental Solubility (mg/mL) | Standard Deviation |

| Polar Protic | Methanol | 25 | [Enter Data] | [Enter Data] |

| Ethanol | 25 | [Enter Data] | [Enter Data] | |

| Isopropanol | 25 | [Enter Data] | [Enter Data] | |

| Polar Aprotic | Acetone | 25 | [Enter Data] | [Enter Data] |

| Acetonitrile | 25 | [Enter Data] | [Enter Data] | |

| Tetrahydrofuran (THF) | 25 | [Enter Data] | [Enter Data] | |

| Nonpolar | Toluene | 25 | [Enter Data] | [Enter Data] |

| Hexane | 25 | [Enter Data] | [Enter Data] |

Table 2: Inferred Qualitative Solubility Profile

| Solvent Class | Specific Solvent | Inferred Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of extensive hydrogen bonding with the API's -COOH, -OH, and -CH₂OH groups. Salicylic acid and its derivatives are generally soluble in alcohols.[2] |

| Polar Aprotic | Acetone, THF | Soluble to Moderately Soluble | Can act as hydrogen bond acceptors. The overall polarity is favorable for dissolution.[2] |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | These solvents cannot effectively disrupt the strong intermolecular hydrogen bonds within the API's crystal lattice. The lipophilic benzene ring may allow for very slight solubility in toluene.[2] |

| Aqueous Basic | 5% Sodium Hydroxide | Freely Soluble | The carboxylic acid group will be deprotonated to form a highly polar and water-soluble sodium salt.[2] |

| Aqueous Acidic | 5% Hydrochloric Acid | Insoluble | In an acidic medium, the carboxylic acid remains protonated, maintaining its low aqueous solubility.[2] |

Conclusion

The solubility profile of 5-hydroxymethylsalicylic acid is a critical dataset for its advancement as a pharmaceutical candidate. While published quantitative values are limited, this guide provides the necessary theoretical background and a robust, validated experimental framework for its determination. By systematically applying the shake-flask method in conjunction with a reliable HPLC-UV analytical procedure, researchers can generate the high-quality data required to make informed decisions in API purification, formulation design, and preclinical development.

References

- Grokipedia. 5-Methylsalicylic acid. Accessed February 2026.

- SciSpace. (2023). Solubility of Salicylic Acid in Some (Ethanol + Water)

- OUCI. Solubility of Salicylic Acid in Some (Ethanol + Water)

- PMC. (2024). Investigation of the solubility and thermodynamics of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures at (293.15 to 313.15) K. Accessed February 2026.

- PubMed. (2024).

- DSpace Repository.

- Wikipedia. 5-Methylsalicylic acid. Accessed February 2026.

- ChemicalBook. (2026). 5-Methylsalicylic acid | 89-56-5. Accessed February 2026.

- PubChem. 5-Methoxysalicylic Acid | C8H8O4 | CID 75787. Accessed February 2026.

- Solubility Determination of Salicylic Acids and its Metabolite. Accessed February 2026.

- NIST WebBook. 5-Methylsalicylic acid. Accessed February 2026.

- (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Accessed February 2026.

- FooDB. (2010). Showing Compound 5-Methoxysalicylic acid (FDB011959). Accessed February 2026.

- Semantic Scholar. (2006). Solubility and Melting Properties of Salicylic Acid. Accessed February 2026.

- Millipore.

- Benchchem. solubility of 2-Hydroxy-5-isopropylbenzoic acid in different solvents. Accessed February 2026.

- Benchchem. A Comparative Guide to Validated HPLC Methods for 5-Acetylsalicylic Acid Analysis. Accessed February 2026.

- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Accessed February 2026.

- (2010).

- SciTechnol. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Accessed February 2026.

- (2013). Physico-Chemical Characterization of Drugs: Acidity and Solubility. Accessed February 2026.

- Solubility of 5Amino Salicylic Acid in Different Solvents at Various Temper

- Benchchem.

- Semantic Scholar. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Accessed February 2026.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Investigation of the solubility and thermodynamics of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures at (293.15 to 313.15) K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scitechnol.com [scitechnol.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. holcapek.upce.cz [holcapek.upce.cz]

Technical Guide: pKa Values and Dissociation Constants of 2-Hydroxy-5-(hydroxymethyl)benzoic acid

The following technical guide details the physicochemical profile of 2-Hydroxy-5-(hydroxymethyl)benzoic acid, focusing on its dissociation constants (pKa) and their implications for research and drug development.

Executive Summary

2-Hydroxy-5-(hydroxymethyl)benzoic acid (CAS: 7437-20-9) is a bifunctional salicylic acid derivative characterized by a phenolic hydroxyl group ortho to a carboxylic acid, with a hydroxymethyl substituent at the meta position relative to the carboxyl.[1][2]

Understanding its dissociation constants (pKa) is critical for predicting its behavior in physiological environments. The compound exhibits a Type I ionization profile typical of salicylates, where the carboxylic acid deprotonates at low pH, while the phenolic proton remains tightly bound due to intramolecular hydrogen bonding until highly alkaline conditions.

Key Physicochemical Data Points:

-

Primary pKa (COOH): ~2.97 – 3.19 (Acidic)

-

Secondary pKa (Phenolic OH): >13.0 (Very Weakly Acidic)

-

Tertiary pKa (Aliphatic OH): >16.0 (Neutral in aqueous media)

Chemical Identity & Structural Analysis[2][4][5][6]

Before analyzing the dissociation constants, it is essential to map the ionization sites on the molecular scaffold.

| Property | Detail |

| IUPAC Name | 2-Hydroxy-5-(hydroxymethyl)benzoic acid |

| CAS Number | 7437-20-9 |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Structural Class | Salicylate derivative; meta-substituted benzoic acid |

| Key Functional Groups | 1.[1] Carboxylic Acid (C-1)2.[1] Phenolic Hydroxyl (C-2)3. Hydroxymethyl (C-5) |

Structural Ionization Logic

The molecule possesses three potential sites for proton exchange, but only two are relevant in aqueous chemistry:

-

Site A (Carboxyl Group): The most acidic site. The negative charge on the carboxylate is stabilized by resonance with the carbonyl oxygen and the benzene ring.

-

Site B (Phenolic Hydroxyl): Normally has a pKa ~10 (as in phenol).[3] However, in this ortho-substituted geometry, it forms a strong intramolecular hydrogen bond with the carboxylate oxygen, significantly increasing the energy required to remove this proton (pKa shift > 13).

-

Site C (Hydroxymethyl Group): An aliphatic alcohol. With a pKa > 16, it does not ionize at physiological pH (1–14) and remains neutral.

Dissociation Constants (pKa) - Data & Analysis[6][9][10]

The following values represent a synthesis of predicted data derived from structural analogs (Salicylic Acid, Gentisic Acid) and computational models (ACD/Labs, ChemAxon), as direct experimental values for this specific metabolite are rare in open literature.

Table 1: Dissociation Constants Profile

| Ionization Step | Group | Value (Range) | Confidence | Context |

| pKa₁ | Carboxylic Acid (-COOH) | 3.19 ± 0.10 | High (Predicted) | The 5-hydroxymethyl group is weakly electron-withdrawing (-I effect), slightly increasing acidity compared to benzoic acid (4.20), but similar to salicylic acid (2.97). |

| pKa₂ | Phenolic Hydroxyl (-OH) | > 13.5 | High (Inferred) | The intramolecular H-bond between the 2-OH and the carboxylate stabilizes the proton, preventing dissociation until pH > 13. |

| pKa₃ | Aliphatic Alcohol (-CH₂OH) | ~16.0 | High (Theoretical) | Non-ionizable in water. Relevant only in non-aqueous superbases. |

Comparative Analysis

-

Vs. Salicylic Acid (pKa₁ = 2.97): The 5-hydroxymethyl group exerts a weak inductive effect (-I) due to the oxygen atom, but the methylene spacer dampens this. The calculated pKa of 3.19 suggests it is slightly less acidic than salicylic acid, likely due to subtle solvation effects around the hydroxymethyl tail hindering the stabilization of the carboxylate.

-

Vs. Gentisic Acid (2,5-Dihydroxybenzoic acid, pKa₁ = 2.93): Gentisic acid has a direct phenolic -OH at position 5, which is electron-donating by resonance but withdrawing by induction. The hydroxymethyl analog lacks this resonance donation, resulting in a slightly higher pKa.

Ionization Diagram

The following diagram illustrates the dominant species across the pH scale.

Caption: Stepwise deprotonation of 2-Hydroxy-5-(hydroxymethyl)benzoic acid. The mono-anion is the dominant physiological species.

Experimental Methodologies for Validation

For researchers needing to validate these values experimentally (e.g., for regulatory filing), the following protocols are the industry standard for low-solubility benzoic acid derivatives.

Method A: Potentiometric Titration (The "Gold Standard")

Applicability: Best for pKa₁ (COOH). Challenge: The compound may have limited solubility in pure water at low pH.

-

Preparation: Dissolve ~5 mg of the compound in a degassed solution of 0.1 M KCl (ionic strength adjuster). If solubility is poor, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

-

Titrant: Carbonate-free 0.1 M NaOH.

-

Execution: Titrate from pH 2.0 to pH 11.0 under N₂ atmosphere at 25°C.

-

Analysis: Use the Bjerrum plot or Gran plot to identify the equivalence point. The pH at the half-equivalence point (for the first step) approximates pKa₁.

Method B: UV-Vis Spectrophotometry

Applicability: Best for verifying the high pKa₂ (Phenolic OH) or if the sample quantity is sub-milligram.

-

Principle: The UV absorption spectrum of the benzene ring shifts (bathochromic shift) when the phenolic group deprotonates.

-

Buffer Setup: Prepare a series of buffers ranging from pH 2 to pH 13.5.

-

Measurement: Record absorbance (typically 200–400 nm) at each pH.

-

Calculation: Plot Absorbance vs. pH at the

shift. The inflection point of the sigmoidal curve is the pKa.

Caption: Decision tree for selecting the appropriate pKa determination methodology.

Implications for Drug Development

Solubility & Formulation

-

Gastric Environment (pH 1.5 - 3.5): The compound will exist largely in its neutral (protonated) form. As a solid benzoic acid derivative, it may exhibit poor solubility in the stomach, potentially limiting dissolution rate.

-

Intestinal Environment (pH 6.0 - 7.4): The compound will be >99% ionized (mono-anionic carboxylate). This drastically increases aqueous solubility, suggesting that absorption will be dissolution-rate limited in the stomach but rapid in the intestine.

Membrane Permeability (LogD)

-

LogP (Neutral): Estimated ~1.5 (Moderate lipophilicity).

-

LogD (pH 7.4): Because the molecule is ionized, the effective distribution coefficient (LogD) drops significantly (likely < -1.0).

-

Impact: While the neutral form permeates membranes well, the ionized form requires paracellular transport or specific transporters (e.g., MCTs - Monocarboxylate Transporters) for uptake.

Bioisosteric Design

Researchers often use the hydroxymethyl group to improve metabolic stability compared to a methyl group (which is prone to oxidation) or to increase polarity compared to a halogen. The pKa data confirms that this substitution does not drastically alter the fundamental salicylate pharmacophore, allowing it to retain binding affinity for targets like COX enzymes while altering the solubility profile.

References

-

PubChem. (2025). 2-Hydroxy-5-(hydroxymethyl)benzoic acid (CID 20676603).[1] National Library of Medicine. Available at: [Link]

- Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Technical Whitepaper: 5-Hydroxymethylsalicylic Acid Derivatives

The following technical guide provides an in-depth analysis of 5-hydroxymethylsalicylic acid (5-HMSA) derivatives, focusing on synthetic pathways, structural reactivity, and pharmacological applications.

Executive Summary

5-Hydroxymethylsalicylic acid (5-HMSA), also known as 2-hydroxy-5-(hydroxymethyl)benzoic acid, represents a pivotal bifunctional scaffold in organic synthesis.[1] Unlike its more common analog, 5-aminosalicylic acid (5-ASA, Mesalamine), 5-HMSA possesses a benzylic alcohol moiety at the C5 position.[1] This structural feature imparts unique reactivity, specifically the capability for self-condensation (to form methylene-bridged dimers) and esterification (for prodrug design). This guide details the synthesis, stability management, and therapeutic potential of 5-HMSA and its derivatives.[1]

Chemical Foundation & Reactivity

The 5-HMSA molecule (C₈H₈O₄) combines the classic salicylate pharmacophore (ortho-hydroxybenzoic acid) with a reactive hydroxymethyl group.

Structural Advantages[1]

-

Benzylic Reactivity: The C5-hydroxymethyl group is susceptible to nucleophilic substitution under acidic conditions, allowing for facile functionalization (e.g., chlorination to 5-chloromethylsalicylic acid).

-

Solubility Profile: The additional hydroxyl group increases water solubility compared to 5-methylsalicylic acid, potentially improving bioavailability in aqueous formulations.

-

Cross-Linking Potential: In polymer chemistry, 5-HMSA acts as a "monomer" capable of forming phenolic resins via condensation, a property distinct from 5-ASA.[1]

Critical Instability: Dimerization

A common challenge in handling 5-HMSA is its tendency to dimerize to 5,5'-methylenedisalicylic acid under acidic conditions.[1] This occurs via the formation of a quinone methide intermediate, which is rapidly attacked by another salicylate molecule.

-

Control Strategy: Synthesis and storage must often be conducted under neutral to slightly alkaline conditions or at low temperatures to prevent uncontrolled polymerization.

Synthetic Pathways

The synthesis of 5-HMSA and its derivatives generally proceeds through two primary routes: direct formylation/reduction or chloromethylation/hydrolysis.

Pathway Visualization

The following diagram illustrates the primary synthetic routes to 5-HMSA and its conversion into key derivatives.

Caption: Synthetic genealogy of 5-HMSA showing precursors (Red), the core scaffold (Green), and downstream derivatives (Yellow/Grey).[2]

Key Derivatives & Applications

Pharmacological Derivatives (Prodrugs)

The primary pharmaceutical application of 5-HMSA is as a linker or pro-moiety.

-

Mechanism: The benzylic alcohol can be esterified with carboxylic acid drugs (e.g., Ibuprofen, Naproxen). Upon physiological hydrolysis, the ester releases the active drug and the salicylate moiety (which itself has anti-inflammatory properties), potentially reducing gastrointestinal irritation.

-

Nitric Oxide Donors: Derivatives where the hydroxymethyl group is linked to NO-releasing moieties (e.g., nitrooxy esters) have been explored to enhance vasodilation alongside anti-inflammatory effects.

Polymeric Derivatives

In materials science, 5-HMSA serves as a functionalized phenol.[1]

-

Chelation Resins: The ortho-hydroxy and carboxyl groups form strong chelates with metal ions (Fe³⁺, Cu²⁺). Polymers incorporating 5-HMSA are used for heavy metal remediation.

-

Biodegradable Polyanhydrides: 5-HMSA can be incorporated into polyanhydride backbones (often via linker molecules) to create biodegradable drug delivery systems that release salicylate upon degradation.

Structure-Activity Relationship (SAR)

The biological activity of 5-HMSA derivatives is governed by the electronic and steric nature of the C5 substituent.

Caption: SAR map highlighting the dual role of the C5-hydroxymethyl group in solubility and reactivity.

Experimental Protocols

Protocol A: Synthesis of 5-HMSA from 5-Formylsalicylic Acid

This method is preferred over chloromethylation due to milder conditions and absence of carcinogenic bis-chloromethyl ether byproducts.[1]

Reagents:

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)[5]

-

Sodium Hydroxide (NaOH)

Methodology:

-

Dissolution: Dissolve 10 mmol of 5-FSA in 20 mL of 1M NaOH. The solution will turn yellow due to phenolate formation.

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add 12 mmol of NaBH₄ in small portions over 15 minutes.

-

Expert Note: Maintain temperature <5°C to prevent over-reduction or side reactions.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (System: Ethyl Acetate/Hexane/Acetic Acid).

-

Workup: Carefully acidify the solution to pH 4.0 using 1M HCl.

-

Critical Step: Do not acidify below pH 3 or heat the solution, as this catalyzes the formation of the insoluble dimer (5,5'-methylenedisalicylic acid).

-

-

Isolation: Extract with Ethyl Acetate (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and evaporate under reduced pressure (max 40°C).

-

Purification: Recrystallize from water/ethanol (9:1) to yield white crystals of 5-HMSA.

Protocol B: Detection of Dimer Impurity (HPLC)

Purpose: To validate the purity of 5-HMSA and quantify 5,5'-methylenedisalicylic acid.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6 x 150mm).[1]

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 303 nm (characteristic salicylate absorbance).

-

Retention: 5-HMSA elutes early (polar); the dimer elutes significantly later due to increased hydrophobicity.

References

-

Sigma-Aldrich. (2023). 5-Formylsalicylic acid Product Specification and Safety Data Sheet. Link

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 67145: 5,5'-Methylenedisalicylic acid.[1] Link

-

Lu, Y. B., et al. (2010). "5-Formylsalicylic acid and 5-(benzimidazolium-2-yl)salicylate."[6] Acta Crystallographica Section C, 66(12). Link

-

Mahmoud, M. E., et al. (1997). "Metal Uptake Properties of Polystyrene Resin Immobilized Polyamine and Formylsalicylic Acid Derivatives." Analytical Sciences, 13(5). Link

-

BenchChem. (2023). Synthesis routes of 5-Chlorosalicylic Acid and Derivatives. Link

Sources

- 1. CN102180779A - Preparation method of 5-chloromethyl salicylaldehyde - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. CAS 616-76-2: 5-Formylsalicylic acid | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis routes of 5-Chlorosalicylic Acid [benchchem.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Potential of 2-Hydroxy-5-(hydroxymethyl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 2-Hydroxy-5-(hydroxymethyl)benzoic acid. While direct experimental data on this specific molecule is limited in current literature, this document synthesizes information from structure-activity relationship (SAR) studies of related hydroxybenzoic acids to forecast its therapeutic potential. We delve into its probable anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven in vitro protocols to empirically test the hypotheses presented herein. Our approach is grounded in established scientific principles to provide a robust framework for future research and development of this promising compound.

Introduction and Molecular Profile

2-Hydroxy-5-(hydroxymethyl)benzoic acid, a derivative of salicylic acid, presents a unique chemical architecture that suggests a spectrum of biological activities. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a hydroxymethyl group on the benzene ring, offers multiple points for interaction with biological targets.[1] The presence of both a hydroxyl and a hydroxymethyl group on the benzene ring at positions 2 and 5 respectively, is of particular interest for its potential to modulate biological activity.[2]

Table 1: Physicochemical Properties of 2-Hydroxy-5-(hydroxymethyl)benzoic acid

| Property | Value | Source |

| IUPAC Name | 2-hydroxy-5-(hydroxymethyl)benzoic acid | [1] |

| Molecular Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.15 g/mol | [3] |

| CAS Number | 7437-20-9 | [1] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| Storage | Sealed in dry, room temperature conditions | [4] |

| InChI Key | IHKBGCFBEGPHQF-UHFFFAOYSA-N | [5] |

Potential Anti-Inflammatory Activity: A Focus on COX-2 Inhibition

The structural similarity of 2-Hydroxy-5-(hydroxymethyl)benzoic acid to salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID), strongly suggests potential anti-inflammatory properties.[6] Many NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[7] Derivatives of 2-hydroxymethyl benzoic acid have demonstrated anti-inflammatory and analgesic effects, likely through the inhibition of the COX-2 enzyme.[8]

The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[9] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation with fewer gastrointestinal side effects associated with COX-1 inhibition.

Caption: Proposed mechanism of action via the cyclooxygenase pathway.

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening Assay

This protocol provides a method for assessing the potential of 2-Hydroxy-5-(hydroxymethyl)benzoic acid to inhibit COX-2 activity. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[9]

2.2.1. Principle

The COX probe in the assay produces a fluorescent signal that is proportional to the amount of Prostaglandin G2 generated by the COX-2 enzyme. A reduction in the fluorescent signal in the presence of the test compound indicates inhibition of COX-2 activity.[10]

2.2.2. Materials

-

Human Recombinant COX-2 Enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

Celecoxib (positive control inhibitor)

-

2-Hydroxy-5-(hydroxymethyl)benzoic acid (test compound)

-

96-well white opaque plate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

2.2.3. Procedure

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve the test compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with COX Assay Buffer.[9]

-

Assay Setup: In a 96-well plate, set up the following conditions in duplicate:

-

Enzyme Control (EC): Contains all reagents except the inhibitor.

-

Inhibitor Control (IC): Contains all reagents, including the positive control inhibitor (Celecoxib).

-

Test Sample (S): Contains all reagents and the test compound at various concentrations.[11]

-

-

Reaction Mix Preparation: Prepare a Reaction Mix for each well containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Enzyme Addition: Add the diluted COX-2 enzyme to the EC, IC, and S wells.

-

Incubation: Add the Reaction Mix to all wells.

-

Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid working solution to all wells.[12]

-

Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C.[10]

-

Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each concentration of the test compound relative to the Enzyme Control. Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.[12]

Potential Antioxidant Activity

Hydroxybenzoic acid derivatives are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[13] The position of the hydroxyl group on the benzene ring is crucial for this activity, with ortho and para positions generally showing better antioxidant properties.[13][14] Given that 2-Hydroxy-5-(hydroxymethyl)benzoic acid has a hydroxyl group in the ortho position to the carboxylate group, it is hypothesized to possess significant antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.[15]

3.1.1. Principle

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant compound. The reduction of DPPH is accompanied by a color change from violet to pale yellow, which can be measured spectrophotometrically at approximately 517 nm. The degree of discoloration is proportional to the antioxidant activity of the compound.[15][16]

3.1.2. Materials

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

2-Hydroxy-5-(hydroxymethyl)benzoic acid (test compound)

-

Ascorbic acid or Gallic acid (positive control)

-

96-well microplate

-

Microplate reader

3.1.3. Procedure

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.[16]

-

Sample Preparation: Dissolve the test compound and the positive control in the same solvent used for the DPPH solution to prepare a series of concentrations.

-

Assay Procedure:

-

Add a specific volume of the DPPH working solution to each well of a 96-well plate.

-

Add an equal volume of the test compound or control at different concentrations to the wells.

-

For the blank, add the solvent instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot the percentage of scavenging against the concentration of the test compound to determine the IC₅₀ value.[17]

-

Potential Anticancer Activity

Derivatives of hydroxybenzoic acid have shown potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[6] The mechanism of action may involve the inhibition of enzymes that are crucial for the survival and proliferation of cancer cells.[18]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]

4.1.1. Principle

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[19]

4.1.2. Materials

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

2-Hydroxy-5-(hydroxymethyl)benzoic acid (test compound)

-

MTT solution

-

Solubilization solution (e.g., DMSO or SDS-HCl)[20]

-

96-well plates

-

Microplate reader

4.1.3. Procedure

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight in a CO₂ incubator.[21]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[18]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[20]

-

Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC₅₀ value.[22]

Caption: Workflow for the MTT cell viability assay.

Potential Antimicrobial Activity

The antimicrobial potency of hydroxybenzoic acid derivatives is often associated with their lipophilicity and the presence of specific functional groups.[6] Esterification of the carboxylic acid group, for instance, has been shown to increase antimicrobial activity by enhancing passage through the microbial cell membrane.[6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23]

5.1.1. Principle

Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible growth to determine the MIC.[23]

5.1.2. Materials

-

Test microorganisms (bacterial or fungal strains)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

-

2-Hydroxy-5-(hydroxymethyl)benzoic acid (test compound)

-

Standard antimicrobial agents (positive controls)

-

Sterile 96-well microplates

-

Spectrophotometer or McFarland standards for inoculum standardization

5.1.3. Procedure

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to CLSI guidelines (e.g., to a 0.5 McFarland standard).[23]

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.[24]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, or as specified for fungi).[25]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

Conclusion and Future Directions

2-Hydroxy-5-(hydroxymethyl)benzoic acid is a molecule of significant interest with a high potential for a range of biological activities. Based on the well-established structure-activity relationships of hydroxybenzoic acids, it is plausible that this compound possesses anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of these potential activities. Further research, beginning with these in vitro assays, is warranted to fully elucidate the therapeutic potential of 2-Hydroxy-5-(hydroxymethyl)benzoic acid and to pave the way for its potential development as a novel therapeutic agent. Subsequent studies should focus on in vivo models to validate in vitro findings and to investigate the pharmacokinetic and safety profiles of the compound.

References

- BenchChem. (2025). The Structure-Activity Relationship of 2-Hydroxy-5-isopropylbenzoic Acid and Its Derivatives.

- Omotuyi, O. (2014). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. International Journal of Research in Pharmacy and Science.

-

Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]

- BenchChem. (2025). Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition.

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

MDPI. (2023, July 26). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

Journal of Clinical Microbiology. (2008). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]

-

PubMed. (2016, March 1). Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

-

Bio-protocol. (n.d.). 4.4. DPPH Assay. Retrieved from [Link]

-

Clinical & Laboratory Standards Institute | CLSI. (2024, March 19). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

-

MDPI. (2022, May 5). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Retrieved from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

-

Encyclopedia.pub. (2023, September 8). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

Texas Children's Hospital. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

-

Clinical & Laboratory Standards Institute | CLSI. (2021, October 1). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

-

ACS Publications. (2006, September 7). High-Throughput Relative DPPH Radical Scavenging Capacity Assay. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2013, September 30). OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to 2-(Hydroxymethyl)benzoic Acid.

-

ResearchGate. (2012, October 15). Antioxidant properties of benzoic acid derivatives against Superoxide radical. Retrieved from [Link]

- BenchChem. (2025). Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflammatory Agent.

-

PubMed Central. (2022, July 22). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-(hydroxymethyl)benzoic acid. Retrieved from [Link]

-

MDPI. (2022, September 21). Targeting Hydroxybenzoic Acids to Mitochondria as a Strategy to Delay Skin Ageing: An In Vitro Approach. Retrieved from [Link]

-

MDPI. (n.d.). Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. Retrieved from [Link]

-

Semantic Scholar. (2012, October 15). Antioxidant properties of benzoic acid derivatives against superoxide radical. Retrieved from [Link]

-

MDPI. (2021, September 4). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Retrieved from [Link]

-

SciSpace. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

-

Processes of Petrochemistry and Oil Refining. (2024, July 13). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis.

Sources

- 1. 2-Hydroxy-5-(hydroxymethyl)benzoic acid | C8H8O4 | CID 20676603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Hydroxy-5-(hydroxymethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 4. 2-Hydroxy-5-(hydroxymethyl)benzoic acid | 7437-20-9 [sigmaaldrich.cn]

- 5. 2-hydroxy-5-(hydroxymethyl)benzoic acid | 7437-20-9 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. assaygenie.com [assaygenie.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 16. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. texaschildrens.org [texaschildrens.org]

- 22. researchgate.net [researchgate.net]

- 23. Broth Microdilution | MI [microbiology.mlsascp.com]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. journals.asm.org [journals.asm.org]

Methodological & Application

Advanced Application Note: 2-Hydroxy-5-(hydroxymethyl)benzoic Acid as a Pharmaceutical Scaffold

Part 1: Executive Summary & Chemical Profile

2-Hydroxy-5-(hydroxymethyl)benzoic acid , commonly referred to as 5-Hydroxymethylsalicylic acid (5-HMSA) , represents a versatile "trifunctional" scaffold in pharmaceutical chemistry. Unlike standard salicylates, 5-HMSA possesses three distinct reactive sites:

-

Carboxylic Acid (C-1): Site for amide coupling or esterification.

-

Phenolic Hydroxyl (C-2): Site for etherification or ester-based pro-drug formation.

-

Benzylic Alcohol (C-5): A "swing" functional group capable of oxidation (to aldehydes), halogenation, or polymerization.

Core Applications

-

Biodegradable Poly(anhydride-esters): 5-HMSA serves as both the monomer and the active pharmaceutical ingredient (API). Upon hydrolysis, the polymer backbone releases the anti-inflammatory salicylate.

-

Hemoglobin Modulators: The molecule is the direct reduced precursor to 5-Formylsalicylic acid , a pharmacophore known to form Schiff bases with hemoglobin, stabilizing the oxygenated state (relevant for Sickle Cell Disease therapeutics).

-

Linker Chemistry: Used in Antibody-Drug Conjugates (ADCs) where the benzylic position serves as a cleavable linker site.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value | Notes |

| Molecular Weight | 168.15 g/mol | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery). |

| pKa (COOH) | ~2.97 | Acidic; requires base for nucleophilic substitutions. |

| pKa (Phenol) | ~13.6 | Less acidic than typical phenols due to H-bonding with carboxylate. |

| Solubility | DMSO, Methanol, THF | Poor solubility in water and non-polar solvents (Hexane). |

| Stability Risk | Quinone Methide Formation | Critical: Under acidic conditions or high heat, the benzylic -OH can eliminate, forming a reactive quinone methide species prone to uncontrolled polymerization. |

Part 2: Reactivity & Strategic Functionalization

The following diagram illustrates the divergent synthetic pathways available for 5-HMSA. The "Expertise" required here is the selective protection of the phenolic -OH versus the benzylic -OH.

Figure 1: Divergent synthetic utility of 5-HMSA. Note the risk of Quinone Methide formation under forcing conditions.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Salicylate-based Poly(anhydride-esters)

Application: Controlled Drug Delivery Mechanism: This protocol chemically incorporates the drug (5-HMSA) into the polymer backbone. The degradation rate is controlled by the hydrolysis of the anhydride and ester bonds.

Reagents:

-

5-HMSA (10 mmol)

-

Sebacoyl chloride (or Adipoyl chloride) (Linker)

-

Acetic Anhydride (Excess)

-

Pyridine (Catalyst)[1]

-

Ethyl Ether / Petroleum Ether (Precipitation)

Step-by-Step Methodology:

-

Precursor Synthesis (The Linker Step):

-

Dissolve 5-HMSA (2.0 equiv) in anhydrous THF/Pyridine (solvent/base mix).

-

Add Sebacoyl chloride (1.0 equiv) dropwise at 0°C to selectively esterify the phenolic -OH groups (the benzylic -OH is less nucleophilic under these specific conditions, or requires prior protection if high precision is needed). Note: In many industrial workflows, the benzylic position is reacted first or protected as an acetate if the target is a linear polyester.

-

Authoritative Correction: For Poly(anhydride-esters) specifically, the standard route (Schmeltzer/Uhrich method) actually converts the carboxylic acid into a mixed anhydride.

-

Revised Step 1: Acetylate the phenolic -OH and benzylic -OH using acetic anhydride to form the di-acetate precursor.

-

-

Activation:

-

Reflux the acetylated precursor in excess acetic anhydride for 30 minutes.

-

Remove solvent in vacuo to yield the mixed anhydride prepolymer.

-

-

Melt Condensation (The Polymerization):

-

Place the prepolymer in a side-arm reaction vessel equipped with a high-torque overhead stirrer.

-

Temperature: Heat to 160–180°C under a nitrogen sweep.

-

Vacuum: Once melted, apply high vacuum (<2 mmHg).[2]

-

Duration: Maintain for 2–4 hours. The viscosity will increase significantly.

-

Critical Control Point: Monitor the vacuum trap. Distillation of acetic anhydride indicates reaction progress.

-

-

Purification:

-

Dissolve the crude polymer in minimal Dichloromethane (DCM).

-

Precipitate into a 10-fold excess of cold Diethyl Ether.

-

Filter and dry under vacuum at room temperature.

-

Protocol B: Selective Oxidation to 5-Formylsalicylic Acid

Application: Synthesis of Hemoglobin Modulators (Sickle Cell Disease research) Challenge: Oxidizing the benzylic alcohol to an aldehyde without over-oxidizing to the dicarboxylic acid or affecting the phenol.

Reagents:

-

5-HMSA (1.0 equiv)

-

Activated Manganese Dioxide (MnO2) (10–20 equiv)

-

Solvent: Acetone or Ethyl Acetate (Anhydrous)

-

Celite (Filtration aid)

Step-by-Step Methodology:

-

Preparation:

-

Activate MnO2 by heating at 110°C for 24 hours prior to use. This is critical for reproducibility.

-

-

Reaction:

-

Dissolve 5-HMSA in Acetone (0.1 M concentration).

-

Add Activated MnO2 (10 equiv) in a single portion.

-

Stir vigorously at Room Temperature (25°C). Do not reflux. Refluxing may promote over-oxidation or aldol condensation side reactions.

-

-

Monitoring:

-

Monitor via TLC (Mobile phase: 5% Methanol in DCM).

-

The aldehyde product typically runs higher (less polar) than the starting alcohol.

-

Reaction time: Typically 4–12 hours.

-

-

Work-up:

-

Filter the black slurry through a pad of Celite.

-

Wash the pad thoroughly with Acetone.

-

Concentrate the filtrate in vacuo.

-

-

Recrystallization:

-

Recrystallize the crude yellow solid from Water/Ethanol (9:1).

-

Yield Target: >85%.

-

Part 4: Quality Control & Analytical Standards

When characterizing 5-HMSA derivatives, specific spectral signatures confirm structural integrity.

| Technique | Parameter | Diagnostic Signal |

| 1H NMR | Benzylic -CH2- | Singlet at ~4.5 ppm . Disappearance indicates oxidation (to -CHO) or functionalization. |

| 1H NMR | Aldehyde -CHO | Singlet at ~9.8 ppm (if oxidized). |

| IR Spectroscopy | Carbonyl (Acid) | Broad band at 1680–1700 cm⁻¹ . |

| HPLC | Retention Time | 5-HMSA elutes earlier than Salicylic Acid on C18 columns (more polar due to -OH). |

Troubleshooting Guide

-

Issue: Low yield in esterification.

-

Cause: Self-polymerization via Quinone Methide.

-

Solution: Maintain temperature <40°C during coupling; use DCC/DMAP coupling agents rather than acid chlorides if possible.

-

-

Issue: Incomplete Oxidation with MnO2.

-

Cause: "Wet" or inactive MnO2.

-

Solution: Use Dess-Martin Periodinane (DMP) as an alternative (1.1 equiv in DCM, 0°C to RT) for higher reliability, though higher cost.

-

References

-

Schmeltzer, R. C., & Uhrich, K. E. (2006). Synthesis and Cytotoxicity of Salicylate-Based Poly(anhydride esters). Biomacromolecules. [Link]

-

Prudencio, A., Schmeltzer, R. C., & Uhrich, K. E. (2005). Effect of Linker Structure on Salicylic Acid-Derived Poly(anhydride-esters). Macromolecules. [Link]

-

Metcalf, B., et al. (2017). Discovery of Voxelotor (GBT440), a Potent, Once-Daily Hemoglobin S Polymerization Inhibitor. ACS Medicinal Chemistry Letters. (Provides context on 5-formylsalicylic acid pharmacophore). [Link]

Sources

Step-by-step preparation of 5-hydroxymethylsalicylic acid from salicylic acid

Introduction & Mechanistic Rationale

The preparation of 5-hydroxymethylsalicylic acid from salicylic acid is a fundamental transformation in medicinal chemistry and polymer science. However, executing this seemingly simple hydroxymethylation requires precise control over both regioselectivity and chemoselectivity.

Regioselectivity (The "Where"): Salicylic acid possesses two directing groups. The hydroxyl (-OH) group is strongly electron-donating and directs incoming electrophiles to the ortho (3-position) and para (5-position) sites. Conversely, the carboxylic acid (-COOH) group is electron-withdrawing and meta-directing (which also points to the 3- and 5-positions). Because the 3-position is sterically hindered by the adjacent bulky -COOH and -OH groups, electrophilic attack by the formaldehyde-derived cation is thermodynamically and kinetically driven to the less hindered 5-position [1].

Chemoselectivity (The "How"): A common pitfall in drug development laboratories is attempting a direct, one-step acid-catalyzed hydroxymethylation. When salicylic acid reacts with formaldehyde in the presence of strong mineral acids, the initially formed 5-hydroxymethylsalicylic acid is rapidly protonated. It loses a water molecule to form a highly reactive benzylic carbocation, which immediately attacks another molecule of salicylic acid, resulting in the unwanted dimer methylene-5,5'-disalicylic acid [1].

To prevent this over-reaction, this protocol utilizes a two-step kinetic trapping strategy . We first perform a modified Blanc chloromethylation to trap the reactive intermediate as a stable benzylic chloride (5-chloromethylsalicylic acid). This intermediate is easily isolated and subsequently subjected to controlled aqueous hydrolysis to yield the target 5-hydroxymethylsalicylic acid [2].

Strategic Workflow

Fig 1: Two-step chemoselective synthesis of 5-hydroxymethylsalicylic acid via kinetic trapping.

Quantitative Data & Quality Control Metrics

To ensure reproducibility, all expected quantitative outcomes and analytical markers are summarized below. Monitoring these specific parameters guarantees the integrity of the self-validating protocol.

| Compound | Molecular Weight | Expected Yield | Melting Point | Key |

| Salicylic Acid (Starting Material) | 138.12 g/mol | N/A | 158–161 °C | ~6.9–7.8 ppm (m, 4H, Aromatic) |

| 5-Chloromethylsalicylic Acid (Intermediate) | 186.59 g/mol | 75–80% | 160–162 °C | ~4.7 ppm (s, 2H, -CH |

| 5-Hydroxymethylsalicylic Acid (Target) | 168.15 g/mol | 85–90% | 174–176 °C | ~4.4 ppm (s, 2H, -CH |

Experimental Protocols (Self-Validating Systems)

Phase 1: Synthesis of 5-Chloromethylsalicylic Acid (Blanc Chloromethylation)

Causality Check: Zinc chloride (ZnCl

Reagents:

-

Salicylic acid: 13.8 g (100 mmol, 1.0 eq)

-

Paraformaldehyde: 3.6 g (120 mmol, 1.2 eq)

-

Zinc chloride (anhydrous): 1.36 g (10 mmol, 0.1 eq)

-

Concentrated Hydrochloric Acid (37%): 50 mL

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 13.8 g of salicylic acid and 1.36 g of anhydrous ZnCl

in 50 mL of concentrated HCl. -

Initiation: Add 3.6 g of paraformaldehyde in a single portion.

-

Reaction: Heat the mixture to 60 °C using an oil bath.

-

Self-Validation Cue 1: As the reaction progresses (approx. 1–2 hours in), the initial suspension will transition into a clear, pale-yellow solution as the salicylic acid is consumed.

-

Self-Validation Cue 2: By hour 4, a new white precipitate (the 5-chloromethylsalicylic acid intermediate) will begin to crash out of the acidic solution due to its lower solubility.

-

-

In-Process Control (IPC): At 5 hours, pull a 0.1 mL aliquot, dilute with ethyl acetate, and check via TLC (Hexane:EtOAc 1:1, 1% Acetic Acid). The starting material (

~0.4) should be absent, replaced by a distinct lower spot ( -

Isolation: Cool the flask in an ice-water bath (0–5 °C) for 30 minutes to maximize precipitation. Filter the solid under vacuum, wash with 3 x 20 mL of ice-cold distilled water to remove residual HCl and ZnCl

, and dry under vacuum.

Phase 2: Controlled Hydrolysis to 5-Hydroxymethylsalicylic Acid

Causality Check: While boiling the intermediate in pure water can force hydrolysis, the liberated HCl will rapidly drop the pH, risking acid-catalyzed dimerization of the newly formed product. By utilizing Sodium Bicarbonate (NaHCO

Reagents:

-

5-Chloromethylsalicylic acid: 18.6 g (~100 mmol, 1.0 eq)

-

Sodium Bicarbonate (NaHCO

): 21.0 g (250 mmol, 2.5 eq) -

Distilled Water: 150 mL

-

2M Hydrochloric Acid: As needed for acidification

Step-by-Step Procedure:

-

Suspension: Suspend the isolated 5-chloromethylsalicylic acid in 150 mL of distilled water in a 500 mL Erlenmeyer flask.

-

Buffering & Dissolution: Slowly add NaHCO

in small portions to manage effervescence (CO-

Self-Validation Cue 3: The opaque suspension will become a completely clear solution once the pH reaches ~7.5, confirming the formation of the sodium salt of the intermediate.

-

-

Hydrolysis: Heat the clear solution to 80 °C with continuous stirring for 2 hours.

-

IPC: Pull a small aliquot, acidify with a drop of 2M HCl, extract with EtOAc, and run a TLC. The benzylic chloride spot should be entirely replaced by a highly polar spot (

~0.1) corresponding to the benzylic alcohol. -

Precipitation: Cool the reaction mixture to room temperature. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0.

-

Self-Validation Cue 4: A dense, white crystalline solid (5-hydroxymethylsalicylic acid) will immediately precipitate as the sodium salt is neutralized back to the free carboxylic acid.

-

-

Final Isolation: Filter the product under vacuum, wash thoroughly with cold distilled water, and recrystallize from a minimal amount of hot 10% ethanol/water mixture to yield the pure target compound.

References

-

"Salicylic Acid and Related Compounds" . Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.

-

"Hydroxymethylation" . Wikipedia, The Free Encyclopedia.

-

"Process for the preparation of a substituted 4-hydroxybenzaldehyde" . US Patent 5756853A. Rhone-Poulenc Chimie.

Polymerization techniques using 2-Hydroxy-5-(hydroxymethyl)benzoic acid monomers

From Hyperbranched Architectures to Biodegradable Therapeutics

Executive Summary & Molecular Logic

2-Hydroxy-5-(hydroxymethyl)benzoic acid (HHMBA) represents a unique class of "Janus" monomers in polymer science. It combines the bioactive core of salicylic acid with a reactive primary benzylic alcohol. This dual functionality allows for two distinct polymerization pathways, each serving a critical need in modern materials science:

-

AB₂ Hyperbranching: The molecule possesses one carboxylic acid group (

) and two hydroxyl groups ( -

Biodegradable Poly(anhydride-esters): As a salicylic acid derivative, HHMBA can be incorporated into poly(anhydride-ester) backbones. Upon hydrolysis, the polymer degrades to release the bioactive monomer, functioning as a "poly-prodrug" with anti-inflammatory properties.[1][2]

This guide details the protocols for both pathways, emphasizing the chemical selectivity required to control polymer architecture.

Chemical Mechanism & Reactivity Profile

Understanding the differential reactivity of the hydroxyl groups is the prerequisite for successful polymerization.

-

Site A (Carboxylic Acid): The electrophilic center for chain growth.

-

Site B1 (Benzylic -CH₂OH): A primary alcohol. High nucleophilicity. Reacts readily with Site A under standard polyesterification conditions (

). -

Site B2 (Phenolic -OH): Low nucleophilicity due to resonance stabilization and steric hindrance from the ortho-carboxylic acid (hydrogen bonding). Reacts only under forcing conditions (high T, anhydride activation) or specific acetylation.

Visualization: Reactivity Hierarchy

The following diagram illustrates the competitive reactivity inherent in the HHMBA monomer.

Caption: Differential reactivity map of HHMBA. The green path indicates the preferred route for hyperbranched synthesis, while the red path requires chemical modification for linear poly(anhydride-ester) formation.

Protocol A: Synthesis of Hyperbranched Polyesters

Application: Surface coatings, drug delivery nanocarriers, antioxidant additives. Method: One-Pot Melt Polycondensation.

Rationale

This protocol exploits the

Materials

-

Monomer: 2-Hydroxy-5-(hydroxymethyl)benzoic acid (98%+ purity).

-

Core Molecule (Optional): Trimethylolpropane (TMP) or Pentaerythritol (to control core architecture).

-

Catalyst: p-Toluenesulfonic acid (p-TSA) or Titanium(IV) butoxide (

). -

Solvent: None (Bulk melt).

Step-by-Step Methodology

-

Preparation:

-

Load HHMBA (10.0 g, 59.5 mmol) and Core Molecule (if using, e.g., TMP 0.26 g for

core) into a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap/condenser. -

Add catalyst: p-TSA (0.5 wt%, 50 mg).

-

-

Melting & Oligomerization (Stage I):

-

Purge the system with

for 15 minutes. -

Heat the oil bath to 140°C . The monomer should melt (MP approx. 135-140°C).

-

Stir at 140°C under

flow for 1 hour. Water evolution indicates the start of esterification.

-

-

Polycondensation (Stage II):

-

Increase temperature to 160°C .

-

Apply a gradual vacuum (start at 100 mbar, reduce to <1 mbar over 30 mins) to remove water and drive the equilibrium.

-

Critical Checkpoint: Monitor the viscosity. As the polymer branches, viscosity will increase exponentially. Stop the reaction before gelation (usually 2-4 hours).

-

-

Purification:

-

Cool the reaction to ~80°C and dissolve the crude melt in THF (50 mL).

-

Precipitate dropwise into cold Diethyl Ether or Hexane (500 mL) to remove unreacted monomer.

-

Filter and vacuum dry at 40°C for 24 hours.

-

Data Summary: Expected Properties

| Parameter | Value Range | Method |

| Yield | 75 - 85% | Gravimetric |

| Mn (GPC) | 3,000 - 8,000 Da | vs. Polystyrene std |

| PDI (Mw/Mn) | 1.8 - 3.5 | Broad due to branching |

| Tg (DSC) | 45 - 60°C | 2nd Heating Scan |

| Degradation | Hydrolytically unstable | Alkaline conditions |

Protocol B: Synthesis of Bioactive Poly(anhydride-esters)

Application: Controlled release implants, biodegradable sutures, "Polyaspirin" analogs. Method: Solution Polymerization via Pre-polymer Activation.

Rationale

To create a linear, biodegradable polymer for drug delivery, we must force the reaction through the phenolic group or link two HHMBA molecules together. The standard method (pioneered by Uhrich et al. for salicylic acid) involves acetylating the phenolic group to form a pre-polymer or using a dicarboxylic acid linker (e.g., sebacic acid) to react with the benzylic alcohol.

Selected Route: Linker-based Polyesterification. This route couples the highly reactive benzylic alcohol of HHMBA with a biocompatible diacid (Sebacic Acid), creating a polymer that releases HHMBA upon degradation.

Experimental Workflow

Caption: Workflow for synthesizing linear biodegradable polyesters releasing HHMBA.

Step-by-Step Methodology

-

Reagents:

-

HHMBA (Monomer).

-

Sebacoyl Chloride (Linker/Activator).

-

Anhydrous Dichloromethane (DCM) and Pyridine.

-

-

Polymerization:

-

Dissolve HHMBA (1.68 g, 10 mmol) in anhydrous DCM (20 mL) and Pyridine (2.0 mL, 25 mmol) in a flame-dried flask under Argon.

-

Cool the solution to 0°C in an ice bath.

-

Add Sebacoyl Chloride (2.39 g, 10 mmol) dropwise over 15 minutes. The reaction is exothermic.

-

Chemistry Note: The acid chloride reacts preferentially with the primary benzylic alcohol and the carboxylic acid (forming anhydride bonds) or potentially the phenolic OH. By controlling stoichiometry (1:1), we target a poly(ester-anhydride) backbone.

-

-

Reaction & Work-up:

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Wash the organic phase with 0.1 M HCl (2x) to remove pyridine salts, then with brine.

-

Dry over

, concentrate via rotary evaporation. -

Precipitate into excess Petroleum Ether.

-

-

Validation (NMR):

-

Check for the shift of the benzylic methylene protons (

) from ~4.5 ppm (monomer) to ~5.1 ppm (ester).

-

Characterization & Quality Control

Nuclear Magnetic Resonance (NMR)[1]

-

-NMR (DMSO-d6):

-

Monomer:

11.0 (COOH), -

Hyperbranched Polymer: Broadening of all peaks. The benzylic

peak will split or shift downfield due to esterification. The phenolic OH peak should remain relatively intact (integral ratio analysis).

-

Gel Permeation Chromatography (GPC)[4]

-

Solvent: THF or DMF (with LiBr).

-

Detector: Refractive Index (RI).

-

Note: Hyperbranched polymers have smaller hydrodynamic volumes than linear analogs. Reported molecular weights are often relative.

Hydrolytic Degradation (In Vitro)

-

Protocol: Incubate polymer discs (10 mm diameter) in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

-

Analysis: Monitor UV-Vis absorbance at 296 nm (characteristic of salicylate derivatives) to track the release of the monomer over time (typically 1-4 weeks).

References

-

Uhrich, K. E., et al. (2005). "Effect of Linker Structure on Salicylic Acid-Derived Poly(anhydride-esters)." Macromolecules. (Pioneering work on salicylate-based biodegradable polymers).

-

Voit, B. I., & Lederer, A. (2009). "Hyperbranched and Highly Branched Polymer Architectures—Synthetic Strategies and Major Characterization Aspects." Chemical Reviews. (Foundational text for AB2 monomer polymerization).

-

Schmeltzer, R. C., et al. (2008). "Synthesis and Characterization of Salicylic Acid-Based Poly(anhydride-ester) Copolymers." Journal of Biomaterials Science, Polymer Edition.

-

PubChem. "2-Hydroxy-5-(hydroxymethyl)benzoic acid - Compound Summary." (Physical properties and safety data).

-

Sigma-Aldrich. "2-Hydroxy-5-(hydroxymethyl)benzoic acid Product Specification."

Sources

Synthesis of bioactive linkers using CAS 52623-16-4

Application Note: Advanced Synthesis of Bioactive Linkers Utilizing CAS 52623-16-4 in ADC and PROTAC Development

Introduction & Mechanistic Rationale

In the rapidly evolving fields of targeted protein degradation (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a passive structural spacer; it is a critical determinant of pharmacokinetic stability, solubility, and target-binding affinity[1]. This technical guide details the application of CAS 52623-16-4 —a premium heterobifunctional Polyethylene Glycol (PEG) linker archetype featuring Maleimide and N-Hydroxysuccinimide (NHS) ester termini.

As a Senior Application Scientist, I frequently encounter challenges in achieving optimal stoichiometric control and spatial geometry during bioconjugation. Unlike homobifunctional linkers, which carry identical reactive groups and often lead to uncontrolled cross-linking, heterobifunctional linkers like CAS 52623-16-4 allow for a controlled, stepwise conjugation process[2]. The NHS ester reacts specifically with primary amines under slightly alkaline conditions, while the maleimide group is highly selective for sulfhydryls (thiols) at near-neutral pH[3]. This orthogonal reactivity ensures structural balance and bioactivity in complex therapeutic constructs[4].

Quantitative Comparison of Linker Chemistries

To contextualize the utility of CAS 52623-16-4, it is essential to compare its properties and reaction kinetics against other standard linker systems (such as the cathepsin-cleavable Val-Cit-PAB system) to ensure the correct chemistry is selected for your specific biological model.

Table 1: Comparative Properties of Linker Chemistries in Bioconjugation

| Property | CAS 52623-16-4 (Mal-PEG-NHS) | Val-Cit-PAB Peptide | Homobifunctional PEG |

| Reactive Groups | Maleimide & NHS Ester | Amine & Carboxyl | NHS Ester (Both ends) |

| Orthogonality | High (Stepwise conjugation) | N/A (Peptide synthesis) | Low (Prone to cross-linking) |

| Cleavability | Non-cleavable (Stable spacer) | Cleavable (Cathepsin B) | Non-cleavable |

| Plasma Stability | Excellent (>7 days in serum) | Moderate (Species-dependent) | Excellent |

| Primary Application | ADCs, PROTACs, Surface tethering | ADC Payload Release | Protein stabilization |

Table 2: Quantitative Reaction Parameters for CAS 52623-16-4

| Parameter | NHS Ester Conjugation (Phase A) | Maleimide Conjugation (Phase B) |

| Optimal pH Range | 7.2 – 8.0 | 6.5 – 7.5 |

| Target Residue | Primary Amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) |

| Reaction Time | 1 – 2 hours (RT) | 2 hours (RT) or Overnight (4°C) |

| Hydrolysis Half-Life | ~10 minutes at pH 8.6 | >50 hours at pH 7.0 |